(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
CAS No.: 1285022-77-6
Cat. No.: VC5703829
Molecular Formula: C15H21N3
Molecular Weight: 243.354
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1285022-77-6 |
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Molecular Formula | C15H21N3 |
Molecular Weight | 243.354 |
IUPAC Name | [1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine |
Standard InChI | InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18) |
Standard InChI Key | HRTYUSIPMFOMJS-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN |
Introduction
Chemical Identity and Structural Analysis
The compound’s IUPAC name, (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, delineates its core components:
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A 1H-benzo[d]imidazole ring system, characterized by a fused benzene and imidazole ring with a hydrogen atom at the 1-position .
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A cyclohexyl group substituted at the 1-position with a methanamine (–CH2NH2) side chain.
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A methyl bridge (–CH2–) connecting the benzimidazole’s 2-position to the cyclohexane ring.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C16H22N4, yielding a molecular weight of 270.38 g/mol.
Stereochemical Considerations
The cyclohexane ring introduces stereochemical complexity. For example, the related compound cis-(1,4)-4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine demonstrates distinct stereoisomeric properties that influence its biochemical interactions . Similar steric effects are expected in the target compound.
Synthetic Pathways and Methodologies
While no direct synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is documented, convergent strategies from benzimidazole and cyclohexane chemistry provide plausible routes:
Benzimidazole Core Formation
Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carbonyl sources. For example, aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to yield 2-substituted benzimidazoles .
Example Reaction:
Modifying R groups could allow incorporation of methylcyclohexyl-methanamine precursors .
Cyclohexyl-Methanamine Integration
A key intermediate, (1s,4s)-4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine, has been synthesized by refluxing (1s,4s)-4-aminocyclohexane-1-carboxylic acid with 1,2-diaminobenzene in hydrochloric acid . Adapting this method, alkylation of the cyclohexyl amine with a benzimidazole-containing methyl halide could yield the target compound.
Proposed Synthetic Route:
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Suzuki-Miyaura Coupling: Attach a methylcyclohexyl group to a benzimidazole precursor.
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Reductive Amination: Introduce the methanamine moiety via ketone intermediate reduction.
Physicochemical Properties
Solubility and Stability
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Solubility: Benzimidazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The cyclohexyl group may enhance lipophilicity, reducing aqueous solubility.
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Stability: The compound is likely stable under acidic conditions but may degrade in strong bases due to the amine group’s susceptibility to hydrolysis .
Spectroscopic Data
Hypothetical NMR Peaks (Based on Analogs ):
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¹H NMR (400 MHz, D2O): δ 1.2–1.8 (m, cyclohexyl CH2), 2.5–3.0 (m, CH2NH2), 3.2–3.6 (m, benzimidazole CH2), 7.2–7.8 (m, aromatic H).
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¹³C NMR: 25–35 ppm (cyclohexyl C), 45–55 ppm (CH2NH2), 115–135 ppm (aromatic C).
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